Product packaging for Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione(Cat. No.:)

Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11743343
M. Wt: 152.11 g/mol
InChI Key: IPBPMIZOPFBWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and organic synthesis due to its structural relationship with purines and its diverse biological activities . This fused ring system, comprising a furan ring fused to a pyrimidine-2,4-dione core, serves as a key scaffold for developing novel therapeutic agents. Recent research highlights its potential as a multi-targeting inhibitor for both the SARS-CoV-2 Main Protease (MPro) and Papain-like Protease (PLPro), making it a promising candidate for the development of anti-COVID-19 agents . Beyond antiviral applications, this chemotype and its metal complexes have demonstrated excellent antitumor activity against human chronic myeloid leukemia and T lymphocyte carcinoma cell lines . It also finds application in foundational scientific research as a sensing material for the optical and electrochemical dual-channel detection of Cu²⁺ ions . The compound can be efficiently synthesized via green, one-pot multi-component reactions (MCRs) in water, utilizing readily available starting materials like barbituric acid derivatives, aldehydes, and isocyanides . This high degree of functionalizability allows for the creation of diverse libraries for drug discovery and biological screening. For research purposes only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O3 B11743343 Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

IUPAC Name

1H-furo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C6H4N2O3/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10)

InChI Key

IPBPMIZOPFBWEG-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1C(=O)NC(=O)N2

Origin of Product

United States

Synthetic Methodologies for Furo 2,3 D Pyrimidine 2,4 1h,3h Dione Derivatives

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, reduction of waste, and the ability to rapidly generate libraries of structurally diverse compounds. The synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives has greatly benefited from the application of MCR strategies, providing access to this key heterocyclic core through various condensation reactions.

Three-Component Condensation Reactions

Among the most effective MCRs for synthesizing the furo[2,3-d]pyrimidine (B11772683) scaffold are three-component condensation reactions. These reactions typically involve a cyclic 1,3-dicarbonyl compound, an aldehyde or its equivalent, and a third reactive species, which combine to form the fused furan (B31954) and pyrimidine (B1678525) ring system in a domino sequence.

A notable and environmentally friendly approach involves the three-component condensation of barbituric acid, an aromatic aldehyde, and an aryl isocyanide. niscpr.res.in This reaction proceeds through a sequence initiated by a Knoevenagel condensation between the barbituric acid and the aldehyde. The resulting intermediate then undergoes a [1+4] cycloaddition or a Michael-type addition with the isocyanide, which after isomerization, yields the final this compound derivative. niscpr.res.in This method is particularly attractive due to its operational simplicity and the use of water as a green solvent.

Table 1: Synthesis of this compound Derivatives via Three-Component Reaction

Entry Aldehyde Isocyanide Time (h) Yield (%)
1 4-Chlorobenzaldehyde p-Toluenesulfonyl methyl isocyanide 3.5 92
2 4-Nitrobenzaldehyde p-Toluenesulfonyl methyl isocyanide 3.0 94
3 Thiophene-2-carboxaldehyde p-Toluenesulfonyl methyl isocyanide 4.0 88
4 4-Methylbenzaldehyde p-Toluenesulfonyl methyl isocyanide 4.0 85

A highly regioselective one-pot, three-component reaction has been developed for the synthesis of 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov This method utilizes aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and an alkyl isocyanide (such as cyclohexyl or tert-butyl isocyanide). nih.gov The reaction is carried out in water at a mild temperature of 50 °C, highlighting its green chemistry credentials. nih.gov This efficient process provides a direct route to novel derivatives of the target compound with high yields. nih.gov

Catalyst-Free Synthetic Protocols

A significant advantage of certain synthetic methodologies for this compound is the ability to proceed without a catalyst. niscpr.res.inresearchgate.netresearchgate.net The three-component reaction between barbituric acid, aromatic aldehydes, and aryl isocyanides can be effectively conducted in water under reflux conditions (75°C) without any catalytic additive. niscpr.res.inresearchgate.net This catalyst-free approach simplifies the experimental procedure and purification process, as the products are generally insoluble in water and can be isolated by simple filtration. niscpr.res.in This method not only offers high yields but also aligns with the principles of green chemistry by avoiding potentially toxic and expensive catalysts. niscpr.res.inresearchgate.net

Catalyzed Methodologies

While catalyst-free methods are advantageous, certain transformations benefit from the use of a catalyst to enhance reaction rates and yields, often under milder conditions.

Zirconium-based catalysts have proven effective in the synthesis of furo[2,3-d]pyrimidine derivatives. Specifically, an ultra-low loading of zirconyl chloride octahydrate (ZrOCl₂·8H₂O), at just 2 mol%, has been shown to efficiently catalyze the one-pot, three-component reaction of aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides. nih.gov This reaction, conducted in water at 50 °C, demonstrates the power of zirconium catalysis to promote the regioselective formation of complex heterocyclic structures under environmentally benign conditions. nih.gov

Table 2: Zirconium-Catalyzed Synthesis of Furo[2,3-d]pyrimidine Derivatives

Entry Glyoxal Monohydrate Isocyanide Time (h) Yield (%)
1 Phenylglyoxal monohydrate Cyclohexyl isocyanide 1.0 96
2 4-Methylphenylglyoxal monohydrate Cyclohexyl isocyanide 1.5 94
3 4-Methoxyphenylglyoxal monohydrate Cyclohexyl isocyanide 1.5 95
4 4-Chlorophenylglyoxal monohydrate tert-Butyl isocyanide 2.0 92
Rhodium(II)-catalyzed Cyclization Pathways

Rhodium(II) carboxylates are effective catalysts for the transformation of diazo compounds, which can be strategically employed to construct the furan ring of the furo[2,3-d]pyrimidine system. nih.gov The general strategy involves the generation of a rhodium-stabilized carbenoid from a suitable diazo precursor. This highly reactive intermediate can then undergo intramolecular cyclization to form the desired heterocyclic ring.

One established pathway involves the reaction of a rhodium carbenoid with a nearby alkyne functionality. nih.gov The process begins with the addition of the rhodium carbenoid onto the triple bond, which forms a vinyl carbenoid intermediate. nih.gov This intermediate subsequently cyclizes onto an adjacent carbonyl group, leading to the formation of the furan ring. nih.gov While this has been demonstrated effectively for furo[3,4-c]furans, the principle is applicable to the synthesis of the furo[2,3-d]pyrimidine core by designing an appropriate pyrimidine-based diazo substrate with a tethered alkyne. nih.gov

Alternatively, the rhodium-catalyzed intramolecular cyclization of a keto carbenoid onto the oxygen atom of a neighboring carbonyl group can generate a cyclic carbonyl ylide. acs.orgnih.gov This 1,3-dipole is a versatile intermediate that can be trapped, providing a pathway to complex oxygen-containing polycyclic systems. ias.ac.in The reactions of cyclic diazo compounds derived from barbituric acid with arylacetylenes and styrenes, catalyzed by rhodium(II) pivalate, provide a direct route to various furo[2,3-d]pyrimidine-2,4-diones and their dihydro-analogs. nih.gov

Annulation and Cyclization Approaches

Building the furo[2,3-d]pyrimidine core often involves constructing the furan ring onto a pre-existing pyrimidine structure or forming both rings in a concerted or sequential manner.

Annulation strategies provide a direct method for fusing a furan ring onto a pyrimidine precursor. One such method involves the condensation of a pyrimidin-4-one derivative with a suitable three-carbon synthon. For instance, the reaction of pyrimidinols with α-halocarbonyl compounds is a known approach for constructing the furan ring. beilstein-journals.org This reaction proceeds via nucleophilic substitution followed by cyclization to yield the furo[2,3-d]pyrimidine scaffold.

The [3+2] cycloaddition is a powerful tool in heterocycle synthesis, where a three-atom component reacts with a two-atom component to form a five-membered ring. In the context of furo[2,3-d]pyrimidine synthesis, this can be achieved in several ways. The reaction is a concerted, pericyclic process, and its regiochemistry is typically controlled by the frontier molecular orbitals of the 1,3-dipole and the dipolarophile. wikipedia.org

One approach involves the reaction of pyrimidine-4,6-diol with various nitroolefins under catalyst-free conditions. nih.gov In this formal [3+2] cycloaddition, the pyrimidine diol acts as the three-atom component. Another versatile strategy involves the base-promoted tandem annulation of functionalized furo[2,3-d]pyrimidine-2,4-diones themselves. rsc.org In this process, the furan ring of the starting material undergoes ring-opening to generate a 1,3-dipolar intermediate in situ. rsc.org This intermediate then reacts with an activated dipolarophile, such as 2-arylidene-1,3-indanedione, in a formal [3+2] cycloaddition to generate complex spiro-fused pyrimidine systems. rsc.org The reaction is believed to proceed through a sequence of ring-opening of the furyl ring, a Michael addition, and subsequent intramolecular nucleophilic addition. rsc.org

Green Chemistry Principles in Furo[2,3-d]pyrimidine Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods, including the use of aqueous media, solvent-free conditions, and one-pot reactions to improve efficiency and reduce waste.

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of this compound derivatives has been successfully achieved through an environmentally friendly three-component condensation in water. researchgate.net This method involves the reaction of a cyclic 1,3-diketone (such as barbituric acid), an aromatic aldehyde, and an aryl isocyanide under uncatalyzed conditions, often requiring only refluxing in water. researchgate.net The product typically precipitates from the aqueous reaction mixture and can be isolated by simple filtration, avoiding the need for organic solvents in the workup. researchgate.net

In addition to uncatalyzed methods, catalytic systems compatible with aqueous media have been developed. A highly efficient one-pot, three-component synthesis of 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones is catalyzed by a very low loading of zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in water at a mild temperature of 50 °C. nih.gov Solvent-free conditions offer another green alternative. The synthesis of pyrano[2,3-d]pyrimidine dione (B5365651) derivatives, a related class of compounds, has been achieved by reacting barbituric acid, malononitrile, and aromatic aldehydes under solvent-free conditions using a solid acid nanocatalyst. rsc.orgnih.gov

Table 1: Green Synthesis of this compound Derivatives in Aqueous Media
Starting Material 1 (1,3-Diketone)Starting Material 2 (Aldehyde)Starting Material 3 (Isocyanide/Other)CatalystConditionsYield (%)Reference
Barbituric acid4-Chlorobenzaldehydep-Toluenesulfonyl methyl isocyanideNoneWater, 75°CHigh researchgate.net
1,3-Dimethylbarbituric acidAryl(or heteroaryl)glyoxal monohydratesCyclohexyl or tert-butyl isocyanidesZrOCl₂·8H₂O (2 mol%)Water, 50°C87-98 nih.gov
Cyclic 1,3-diketonesAromatic aldehydesAryl isocyanidesNoneWater, RefluxGood researchgate.net

One-pot reactions, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, are highly efficient in terms of time, resources, and waste reduction. researchgate.net The three-component syntheses performed in aqueous media are prime examples of one-pot efficiency. researchgate.netnih.gov For instance, the reaction between aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides catalyzed by ZrOCl₂·8H₂O proceeds in a one-pot fashion to deliver highly functionalized furo[2,3-d]pyrimidines in excellent yields. nih.gov Similarly, an ionic liquid, 1-butyl-3-methylimidazolium bromide, has been shown to promote the one-pot, three-component condensation of an aldehyde, N,N'-dimethylbarbituric acid, and an isocyanide, affording the desired products in high yields at room temperature within minutes. researchgate.net

Another distinct one-pot approach utilizes cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as a mediator. tandfonline.com The reaction of 1,3-dimethylpyrimidine-2,4,6(1H,3H)-trione with various alkenes or terminal alkynes in the presence of CAN provides the corresponding 5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-diones or the fully aromatic furo[2,3-d]pyrimidine-2,4(1H,3H)-diones, respectively, in moderate to good yields. tandfonline.com These methods showcase the power of one-pot strategies to rapidly assemble the complex furo[2,3-d]pyrimidine core from simple precursors. nih.govtandfonline.com

Table 2: One-Pot Syntheses of this compound Derivatives
Reactant 1Reactant 2Reactant 3Reagent/CatalystConditionsYieldReference
1,3-Dimethylpyrimidine-2,4,6(1H,3H)-trioneAlkenes-Cerium(IV) ammonium nitrate (CAN)Acetonitrile, RTModerate-Good tandfonline.com
1,3-Dimethylpyrimidine-2,4,6(1H,3H)-trioneTerminal Alkynes-Cerium(IV) ammonium nitrate (CAN)Acetonitrile, RTModerate-Good tandfonline.com
N,N'-Dimethylbarbituric acidAldehydesIsocyanides1-Butyl-3-methylimidazolium bromideRoom TemperatureHigh researchgate.net
Barbituric AcidAromatic AldehydesAryl IsocyanidesNoneWater, RefluxGood researchgate.net
1,3-Dimethylbarbituric acidArylglyoxal monohydratesAlkyl isocyanidesZrOCl₂·8H₂OWater, 50°C87-98% nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a transformative technique in medicinal and materials chemistry, offering significant advantages over conventional heating methods. This approach utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a rapid and uniform temperature increase. For the synthesis of this compound derivatives, microwave irradiation has been shown to dramatically reduce reaction times, improve yields, and promote cleaner reactions, often under environmentally benign conditions.

One of the most striking advantages of microwave-assisted synthesis is the significant rate enhancement compared to traditional heating. In a notable example, the synthesis of dihydrofuropyrimidines was attempted using both conventional and microwave methods. The conventional approach, involving standard heating, failed to yield any product. In stark contrast, the use of microwave irradiation at 150°C and 350 W for a mere 60 seconds resulted in excellent yields of the desired products. nih.govresearchgate.net This demonstrates the capacity of microwave energy to drive reactions that are otherwise inefficient or unsuccessful under conventional thermal conditions.

The efficiency of microwave-assisted synthesis is further highlighted in one-pot, multi-component reactions. For instance, the synthesis of various furo[2,3-d]pyrimidine derivatives has been successfully achieved through a one-pot condensation of an aldehyde, N,N-dimethylbarbituric acid, and cyclohexyl isocyanide in water. This method, conducted under microwave irradiation at 300 W, afforded the desired products in good yields within a short reaction time of 10-12 minutes. researchgate.net The use of water as a solvent underscores the green chemistry principles often associated with this technology, minimizing the need for volatile and hazardous organic solvents.

Detailed research findings have consistently showcased the superiority of microwave-assisted techniques for the synthesis of these heterocyclic compounds. The combination of rapid heating, shorter reaction times, and often higher yields makes it a highly attractive methodology for the efficient production of this compound and its derivatives.

Research Findings: Microwave vs. Conventional Synthesis

The following table provides a comparative overview of reaction conditions and outcomes for the synthesis of Furo[2,3-d]pyrimidine derivatives using both microwave-assisted and conventional heating methods, illustrating the enhancements offered by microwave technology.

ProductReactantsMethodSolventTemperature (°C)TimePower (W)Yield (%)Reference
Dihydrofuropyrimidines2-hydroxy-10-methylbenzo researchgate.netsemanticscholar.orgimidazo[1,2-a]pyrimidin-4(10H)-one, 1,1-diphenylethylene, Mn(OAc)₃Conventional----No Product nih.govresearchgate.net
Dihydrofuropyrimidines2-hydroxy-10-methylbenzo researchgate.netsemanticscholar.orgimidazo[1,2-a]pyrimidin-4(10H)-one, 1,1-diphenylethylene, Mn(OAc)₃Microwave-15060 s35090 nih.govresearchgate.net
Furo[2,3-d]pyrimidine derivativesAldehyde, N,N-dimethylbarbituric acid, Cyclohexyl isocyanideMicrowaveWater-10-12 min300Good researchgate.net

Chemical Reactivity and Derivatization of Furo 2,3 D Pyrimidine 2,4 1h,3h Dione

Functionalization at Core Positions

The furo[2,3-d]pyrimidine-2,4(1H,3H)-dione core offers several positions for chemical modification, including the nitrogen atoms of the pyrimidine (B1678525) ring (N-1 and N-3) and the carbon atoms of both the furan (B31954) (C-5 and C-6) and pyrimidine moieties. The ability to selectively introduce various functional groups at these positions is crucial for tuning the physicochemical properties and biological activities of the resulting derivatives.

Alkylation at the N-1 and N-3 positions of the uracil (B121893) substructure is a common strategy. For instance, in the related pyrido[2,3-d]pyrimidine-2,4-dione series, 6-amino-1-alkyluracil can be further alkylated at the N-3 position using an alkylating agent in the presence of a base like sodium hydroxide. This allows for the introduction of different alkyl groups at both nitrogen atoms.

The C-5 and C-6 positions on the furan ring are also key sites for introducing diversity. A hit compound in one study featured 2-thienyl and methyl groups at the C-5 and C-6 positions, respectively, and it was found that introducing thienyl groups at these positions significantly improved potency compared to furyl and phenyl groups. psu.edu Further modifications at the C-5 position can be achieved, for example, by reacting with 1,3,4-thiadiazole-based moieties. rsc.org

Regioselective Synthesis of Furo[2,3-d]pyrimidine (B11772683) Derivatives

The regioselective construction of the furo[2,3-d]pyrimidine skeleton and its derivatives is a cornerstone of its chemistry, with several efficient synthetic methodologies being developed.

One-pot multicomponent reactions (MCRs) are particularly favored due to their efficiency and atom economy. A notable example is the uncatalyzed, three-component condensation of a cyclic 1,3-diketone (like barbituric acid), an aromatic aldehyde, and an aryl isocyanide in water. capes.gov.brresearchgate.net This environmentally friendly method proceeds by the initial formation of a conjugated electron-deficient alkene from the diketone and aldehyde, followed by a Michael addition of the isocyanide to yield the this compound derivatives. researchgate.net

Another powerful approach involves a one-step synthesis mediated by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). In this method, 1,3-dimethylpyrimidine-2,4,6(1H,3H)-trione reacts with various alkenes or terminal alkynes in the presence of CAN to afford the corresponding 5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-diones or the fully aromatic furo[2,3-d]pyrimidine-2,4(1H,3H)-diones in moderate to good yields. arkat-usa.org

Palladium-catalyzed three-component synthesis has also been reported as an effective method for preparing furo[2,3-d]pyrimidines from β-ketodinitriles, boronic acids, and aldehydes. Furthermore, furopyrimidines can be synthesized from a pyrimidine derivative by constructing the furan ring onto it, or from a functionalized furan ring by generating the pyrimidine ring. nih.gov For instance, 2-aminofuran-3-carbonitriles are versatile starting materials that can be converted to furo[2,3-d]pyrimidine derivatives. researchgate.net

The table below summarizes some of the reported regioselective synthetic methods.

Starting MaterialsReagents/ConditionsProduct Type
Cyclic 1,3-diketone, aromatic aldehyde, aryl isocyanideWater, uncatalyzedThis compound derivatives
1,3-Dimethylpyrimidine-2,4,6(1H,3H)-trione, alkenes/alkynesCerium(IV) ammonium nitrate (CAN)(5,6-Dihydro)this compound derivatives
β-Ketodinitriles, boronic acids, aldehydesPd(II) catalystFuro[2,3-d]pyrimidine derivatives
2-Aminofuran-3-carbonitrilesTriethylorthoformate, semicarbazide (B1199961) hydrochloride(4-Imino-furo[2,3-d]pyrimidine-3-yl)urea derivatives

Synthesis of Bis-Furo[2,3-d]pyrimidine Systems

The synthesis of dimeric or "bis" heterocyclic systems is a strategy employed to develop molecules that can potentially interact with multiple binding sites or exhibit enhanced biological activity. While the direct synthesis of bis-furo[2,3-d]pyrimidine-2,4(1H,3H)-dione systems is not extensively documented, the synthesis of analogous bis-pyrrolo[2,3-d]pyrimidines provides a viable blueprint. nih.gov

A general approach involves the N-alkylation of the parent heterocycle with a bifunctional linker, followed by a second reaction to introduce the second heterocyclic unit. For example, a pyrrolo[2,3-d]pyrimidine can be N-alkylated with 1,2-dibromoethane (B42909) to introduce a bromoethyl side chain. This is then converted to an azidoethyl analogue using sodium azide. nih.gov

The resulting azido-functionalized heterocycle can then be coupled with a terminal alkyne-functionalized heterocycle via a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form a stable triazole linker between the two heterocyclic cores. The use of ultrasound irradiation in this step has been shown to shorten reaction times and improve efficiency. nih.gov This modular approach allows for the introduction of various aliphatic or aromatic linkers to connect the two furo[2,3-d]pyrimidine units, enabling the exploration of structure-activity relationships.

A mechanistically interesting 'dimerization' process was also serendipitously discovered, leading to a 6-(pyrimidin-4-yl)furo[3,2-d]pyrimidin-7-ol derivative, which involves a benzoin (B196080) addition as a key step.

General Chemical Transformations and Analog Generation

Beyond the core synthesis, a variety of chemical transformations are employed to generate diverse analogs of this compound for biological screening. These transformations often target reactive handles introduced during the initial synthesis.

For instance, 4-halo-furo[2,3-d]pyrimidines serve as key intermediates for nucleophilic substitution reactions, allowing the introduction of various amines, alcohols, and thiols at the C-4 position. psu.edu The synthesis of novel furan, furo[2,3-d]pyrimidine, and furo[3,2-e] capes.gov.brnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives has been achieved, with some compounds showing good inhibitory activity against VEGFR-2.

The synthesis of these fused systems often starts from a common furo[2,3-d]pyrimidine intermediate. For example, a 4-imino-furo[2,3-d]pyrimidine can be reacted with cyanogen (B1215507) bromide or isothiuronium (B1672626) sulfate (B86663) to construct the triazole ring, yielding 2-amino-furo[3,2-e] capes.gov.brnih.govnih.govtriazolo[1,5-c]pyrimidines. researchgate.net Similarly, reaction with substituted benzoic acid hydrazides can produce 2-aryl-furo[3,2-e] capes.gov.brnih.govnih.govtriazolo[1,5-c]pyrimidines. researchgate.net

The following table lists some of the chemical transformations used for analog generation:

PrecursorReagents/ConditionsProduct
4-Halo-furo[2,3-d]pyrimidineAmines, alcohols, thiols4-Substituted-furo[2,3-d]pyrimidine derivatives
4-Imino-furo[2,3-d]pyrimidineCyanogen bromide or isothiuronium sulfate2-Amino-furo[3,2-e] capes.gov.brnih.govnih.govtriazolo[1,5-c]pyrimidines
4-Imino-furo[2,3-d]pyrimidineSubstituted benzoic acid hydrazides2-Aryl-furo[3,2-e] capes.gov.brnih.govnih.govtriazolo[1,5-c]pyrimidines
This compoundHydrogenation(5,6-Dihydro)this compound derivatives

These synthetic strategies highlight the versatility of the this compound scaffold and provide a robust platform for the generation of novel and structurally diverse molecules.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of protons and carbon atoms within the furo[2,3-d]pyrimidine (B11772683) framework.

Proton NMR spectra of furo[2,3-d]pyrimidine derivatives exhibit characteristic signals that confirm the presence of the heterocyclic core and its substituents. The exchangeable proton of the pyrimidine (B1678525) N-H group typically appears as a singlet in the downfield region, often above δ 12.0 ppm, due to the deshielding effects of the adjacent carbonyl groups. nih.gov The proton on the pyrimidine ring (H-2 in the parent structure) also resonates in the aromatic region, generally as a singlet around δ 8.2 ppm. nih.gov

Substituents on the core structure give rise to additional signals. For instance, a methyl group at the C-6 position is observed as a singlet around δ 2.6 ppm. nih.gov Protons on aromatic or aliphatic side chains attached to the furo[2,3-d]pyrimidine skeleton show chemical shifts and coupling patterns consistent with their specific chemical environments. nih.govnih.gov

Table 1: Selected ¹H NMR Data for Furo[2,3-d]pyrimidine Derivatives Data recorded in DMSO-d₆ at 400 MHz. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

CompoundNH (δ, s, 1H)Pyrimidine-H (δ, s, 1H)Other Key Signals (δ, multiplicity, J)
(E)-5-(3-(4-Florophenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one nih.gov12.858.228.32 (d, J=15.8, 1H, βH), 7.81 (d, J=8.6, 2H, ArH), 7.64 (d, J=15.8, 1H, αH), 7.31 (t, J=8.8, 2H, ArH), 2.64 (s, 3H, –CH₃)
(E)-5-(3-(2,4-Dichlorophenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one nih.gov12.888.228.42 (d, J=15.6, 1H, βH), 7.93 (d, J=8.6, 1H, ArH), 7.82 (d, J=15.7, 1H, αH), 7.73 (d, J=2.1, 1H, ArH), 7.55 (d, J=8.5, 1H, ArH), 2.66 (s, 3H, –CH₃)
N'-(1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazine-1-carbothioamide derivative (6c) nih.gov12.74, 10.73, 10.728.127.57 (d, J=8.8, 2H, Ar-H), 6.90 (d, J=8.8, 2H, Ar-H), 4.02 (q, J=7.0, 2H, OCH₂CH₃), 2.56 (s, 3H, CH₃), 2.36 (s, 3H, CH₃C=N), 1.34 (t, J=7.0, 3H, OCH₂CH₃)

This table is interactive. You can sort and filter the data.

The ¹³C NMR spectrum provides essential information on the carbon skeleton of furo[2,3-d]pyrimidine derivatives. The carbonyl carbons (C-2 and C-4) are particularly diagnostic, appearing significantly downfield, typically in the range of δ 150-170 ppm. nih.gov The carbons of the fused furan (B31954) and pyrimidine rings resonate at chemical shifts characteristic of their heterocyclic nature. For example, studies on various derivatives show signals for the core carbons within the δ 106-165 ppm range. nih.gov

Table 2: Selected ¹³C NMR Data for a Furo[2,3-d]pyrimidine Derivative Data for Ethyl 4-(3-chlorophenyl)-5-((1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazineylidene)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (10a) recorded in DMSO-d₆ at 100 MHz. Chemical shifts (δ) are in ppm. nih.gov

Carbon AtomChemical Shift (δ)
Furo[2,3-d]pyrimidine Core Carbons164.0, 158.3, 158.0, 150.6, 147.0, 116.6, 106.7
Other Carbons (Substituents)163.9, 154.9, 143.5, 140.3, 133.7, 131.3, 127.0, 121.6, 120.4, 63.4, 20.2, 14.4, 13.7

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Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of furo[2,3-d]pyrimidine derivatives. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the confirmation of the molecular formula. nih.gov In electron ionization (EI) or electrospray ionization (ESI) mass spectra, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight of the synthesized compound. For example, the mass spectrum for (E)-5-(3-(4-Florophenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one showed a molecular ion peak at m/z 298, consistent with its molecular weight. nih.gov Similarly, a derivative with a molecular formula of C₂₀H₁₇ClN₆O₄S was confirmed by a molecular ion peak at m/z 472. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione structure. The most prominent absorption bands are associated with the N-H and carbonyl (C=O) groups.

Table 3: Characteristic IR Absorption Bands for Furo[2,3-d]pyrimidine Derivatives (νmax in cm⁻¹)

CompoundN-H StretchC=O StretchC-H Stretch (sp²)C-H Stretch (sp³)
(E)-5-(3-(4-Florophenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one nih.gov3418166630862930
(E)-5-(3-(3,4-Dimethoxyphenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one nih.gov3306167830762943
N-(4-Ethoxyphenyl)-2-(1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazine-1-carbothioamide (6c) nih.gov3410, 3170, 3109166630352974, 2924

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Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis spectroscopic data for the parent this compound is not extensively reported in the surveyed literature. However, based on its chemical structure, which contains a conjugated system of double bonds within the fused heterocyclic rings and carbonyl groups, it is expected to exhibit absorption bands in the UV region. The position and intensity of these bands (λmax) would be influenced by the electronic transitions (e.g., π → π* and n → π*) within the chromophore. The substitution pattern on the core ring system would further modify the absorption spectrum, potentially shifting the λmax to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift).

X-ray Crystallography for Ligand-Binding Mode Determination

While a crystal structure of the parent this compound is not described in the provided sources, X-ray crystallography plays a vital role in understanding how its derivatives interact with biological targets. In modern drug discovery, the three-dimensional structures of target proteins, such as kinases, are often determined by X-ray crystallography and made available through databases like the Protein Data Bank (PDB). nih.gov

Researchers utilize these protein crystal structures for molecular docking studies to predict the binding mode of newly synthesized furo[2,3-d]pyrimidine derivatives. For instance, the X-ray crystallographic structures of PI3K (PDB ID: 4L23) and AKT-1 (PDB ID: 3O96) have been used to investigate how novel furo[2,3-d]pyrimidine inhibitors fit into the active sites of these enzymes. nih.gov The validity of such docking methods is often confirmed by "redocking" the original co-crystallized ligand and ensuring the computational pose has a low root-mean-square deviation (RMSD) from the experimental structure. nih.gov This approach allows for the detailed analysis of crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues, guiding the rational design of more potent and selective inhibitors.

Molecular and Mechanistic Insights into Biological Activities of Furo 2,3 D Pyrimidine 2,4 1h,3h Dione Derivatives Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effects

Enzyme Inhibition Profiles

Derivatives of the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione core structure have demonstrated inhibitory activity against a diverse array of enzymes critical to cell signaling, nucleotide synthesis, and viral replication.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and amino acids. Classical antifolate analogues incorporating the furo[2,3-d]pyrimidine (B11772683) ring system have been synthesized and evaluated as potential inhibitors of DHFR. These compounds have shown moderate to good inhibitory activity against DHFR from various sources, including rat liver and human enzymes, with IC50 values in the micromolar to nanomolar range (10⁻⁶ to 10⁻⁸ M). For instance, the N-CH3 analogue of one such classical antifolate was found to be approximately twice as potent as its parent compound. In contrast, nonclassical furo[2,3-d]pyrimidine antifolates, such as those with substituted anilinomethyl groups, were largely inactive against DHFR.

Table 1: DHFR Inhibition by Classical Furo[2,3-d]pyrimidine Analogues

Compound TypeTarget Enzyme(s)Inhibitory Activity (IC50)
Classical AnaloguesRat Liver, Human DHFR10⁻⁶ to 10⁻⁸ M
Nonclassical AnaloguesDHFRsInactive (IC50 > 3 x 10⁻⁵ M)

Thymidylate Synthase (TS) and Folylpolyglutamate Synthetase (FPGS) Modulation

Thymidylate synthase (TS) is another key enzyme in the folate pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential step in DNA synthesis. Classical furo[2,3-d]pyrimidine antifolates that were tested for DHFR inhibition were also evaluated as potential inhibitors of TS from sources including Lactobacillus casei and human enzymes. However, these compounds were found to be inactive against TS.

Folylpolyglutamate synthetase (FPGS) is an enzyme that catalyzes the addition of glutamate residues to folates and antifolate drugs. This process, known as polyglutamylation, is critical for retaining these molecules within the cell, thereby enhancing their therapeutic efficacy. Research has shown that classical furo[2,3-d]pyrimidine antifolate compounds can act as good substrates for human FPGS. This suggests that while they may not directly inhibit the enzyme, their cellular retention and subsequent biological activity can be modulated by FPGS.

Kinase Inhibition: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

The furo[2,3-d]pyrimidine scaffold has been identified as a key component in the development of potent kinase inhibitors, particularly those targeting receptor tyrosine kinases like EGFR and VEGFR2, which are pivotal in cancer cell proliferation and angiogenesis.

A series of novel furo[2,3-d]pyrimidine derivatives incorporating a substituted biarylurea motif were designed and synthesized as VEGFR-2 inhibitors. Several of these compounds demonstrated potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with IC50 values in the nanomolar range. Notably, the replacement of an amino (NH) linker with an ether linker at the 4-position of the fused pyrimidine (B1678525) core generally led to higher levels of enzymatic inhibition. While specific IC50 values for EGFR inhibition by this compound derivatives are not detailed in the provided research, the broader class of furopyrimidines is recognized for its potential as EGFR inhibitors.

Table 2: In Vitro VEGFR-2 Kinase Inhibition by Furo[2,3-d]pyrimidine Derivatives

Compound IDLinker TypeVEGFR-2 Inhibition IC50 (nM)
15b UreaPotent (Nanomolar range)
16c UreaPotent (Nanomolar range)
16e EtherPotent (Nanomolar range)

Viral Protease Inhibition: SARS-CoV-2 Main Protease (MPro) and Papain-Like Protease (PLPro)

The main protease (Mpro or 3CLpro) and papain-like protease (PLpro) are essential cysteine proteases for the replication of SARS-CoV-2, making them prime targets for antiviral drug development. medrxiv.orgnih.gov While extensive research has been conducted on inhibitors for these enzymes, current scientific literature does not specifically detail the evaluation of this compound derivatives as inhibitors of SARS-CoV-2 Mpro or PLpro. However, related pyrimidine-2,4-dione derivatives have been investigated through molecular docking studies as potential Mpro inhibitors, showing favorable binding affinities. nih.gov This suggests that the furo[2,3-d]pyrimidine scaffold could be a candidate for future design and synthesis of novel SARS-CoV-2 protease inhibitors.

Other Enzyme Systems

The therapeutic potential of furo[2,3-d]pyrimidine derivatives extends to other enzyme systems involved in cancer signaling.

PI3K/AKT Inhibition : A series of furo[2,3-d]pyrimidine derivatives were synthesized as dual inhibitors of the PI3K/AKT pathway, which is crucial for cell survival and proliferation. One of the most potent compounds, 10b , demonstrated significant inhibitory activity against PI3Kα, PI3Kβ, and AKT enzymes. rsc.orgnih.gov Another compound with 2-thienyl and methyl groups at the C-5 and C-6 positions of the furo[2,3-d]pyrimidine ring also showed activity as an AKT-1 kinase inhibitor. nih.govresearchgate.net

Wee-1 Kinase and Sphingolipid Signaling : In vitro studies on human cancer cell lines revealed that certain N,N-1,3-bis-(1,2,3-triazole)-5-bromouracil and 5,6-disubstituted furo[2,3-d]pyrimidine-2-one-1,2,3-triazole hybrids exhibited pronounced cytostatic activities. The effects of one pyrimidine-2,4-dione-1,2,3-triazole hybrid were attributed to the inhibition of Wee-1 kinase and the disruption of sphingolipid signaling through the inhibition of acid ceramidase and sphingosine kinase 1.

Table 3: Inhibition of Other Enzyme Systems by Furo[2,3-d]pyrimidine Derivatives

Compound IDTarget Enzyme(s)Inhibitory Activity (IC50)
10b PI3Kα0.175 ± 0.007 μM rsc.orgnih.gov
10b PI3Kβ0.071 ± 0.003 μM rsc.orgnih.gov
10b AKT0.411 ± 0.02 μM rsc.orgnih.gov
Compound V AKT-124 μM nih.gov
Hybrid 7 Wee-1 Kinase, Acid Ceramidase, Sphingosine Kinase 1Cytostatic effect observed

Receptor Binding and Ligand Interactions

Molecular docking and dynamics simulations have provided insights into the binding modes of furo[2,3-d]pyrimidine derivatives within the active sites of their target enzymes. These studies reveal the specific molecular interactions responsible for their inhibitory activity.

For PI3K/AKT inhibitors, modeling has shown an improved binding pattern for potent derivatives like compound 10b with key amino acids in the PI3K and AKT-1 binding sites. rsc.orgnih.gov In the AKT1 active site, essential pharmacophoric interactions include π–π stacking, a form of hydrophobic interaction, with the aromatic ring of the Trp80 amino acid residue. nih.gov Additionally, hydrogen bond interactions are crucial for binding, with hydrogen bond donors on the inhibitor molecule interacting with residues such as Tyr272. nih.gov The design of these inhibitors often involves strategies to optimize these interactions, such as replacing certain chemical groups to facilitate hydrogen bonding with key amino acids like Tyr836, Asp810, and Lys802 in the PI3K binding site or Asp274 in the AKT binding site. nih.gov

AMPA Receptor (GluA2o) Binding Studies

Currently, detailed binding studies of this compound derivatives specifically with the AMPA Receptor (GluA2o) are not extensively documented in the available scientific literature.

TRPC5 Ion Channel Modulation

The modulatory effects of this compound derivatives on the TRPC5 ion channel have not been specifically detailed in the reviewed research.

Dopamine D1 Receptor Agonism

Investigations into the agonist activity of this compound derivatives at the Dopamine D1 receptor are not prominently featured in the current body of scientific literature.

Antimicrobial Activity Investigations

Derivatives of this compound have demonstrated notable efficacy against various bacterial and fungal pathogens. These compounds represent an interesting class for their potential applications in addressing microbial infections. mdpi.com

Antibacterial Efficacy

In antibacterial screenings, several this compound derivatives have shown selective activity. mdpi.com For instance, all tested compounds in one study were found to be more active against Staphylococcus aureus than other bacteria. mdpi.com Specifically, compound 5c was identified as the most selectively active against S. aureus, exhibiting a zone of inhibition of 17 mm at a concentration of 100 µg/mL. mdpi.com Meanwhile, compound 5h was found to be most selectively active against Escherichia coli, with a corresponding zone of inhibition of 17 mm at the same concentration. mdpi.com

CompoundBacterial StrainConcentration (µg/mL)Zone of Inhibition (mm)
5cS. aureus10017
5hE. coli10017

Antifungal Efficacy

The antifungal properties of this compound derivatives have also been a subject of investigation, with several compounds showing significant activity against tested fungal strains. mdpi.com Compound 5e was found to be potent against Aspergillus oryzae, showing a 28 mm zone of inhibition, and also demonstrated activity against Candida albicans with a 15 mm zone of inhibition at a 100 µg/mL concentration. mdpi.com Notably, compound 5g displayed excellent and selective activity against Penicillium chrysogenum, with a significant zone of inhibition of 39 mm. mdpi.com Another derivative, compound 5c , was active against Aspergillus niger, producing a 9 mm zone of inhibition. mdpi.com The antifungal activity of compounds 5g and 5c was reported to be superior to the standard Bavistin. mdpi.com

CompoundFungal StrainConcentration (µg/mL)Zone of Inhibition (mm)
5eA. oryzae10028
5eC. albicans10015
5gP. chrysogenum10039
5cA. niger1009

Antiviral Properties

The fused pyrimidine ring system is recognized for its potential in various pharmaceutical applications, including antiviral activity. mdpi.com Specific derivatives of Furo[2,3-d]pyrimidine have been synthesized and investigated for their ability to inhibit viral replication.

One area of investigation has been against SARS-CoV-2, the virus responsible for COVID-19. A series of novel 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones were investigated for their inhibitory properties against the main protease (MPro) and papain-like protease (PLPro) of the virus through molecular docking studies. nih.gov Among the synthesized compounds, 5-(3,4-methylendioxybenzoyl)-6-(cyclohexylamino)-1,3-dimethylthis compound (4g) was identified as a promising candidate. nih.gov It exhibited a binding energy of -8.5 Kcal/mol with the SARS-CoV-2 MPro active site, forming two conventional hydrogen bonds with the Ser144 and His163 residues. nih.gov

In other research, a series of Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives were synthesized and evaluated for their antiviral capabilities. nih.gov Compounds 9a-c demonstrated broad-spectrum activity against both wild-type and mutant strains of the varicella-zoster virus (VZV) with low micromolar EC50 values. nih.gov Notably, compound 9b was found to be up to three times more potent than the reference drug acyclovir when tested against thymidine (B127349) kinase-deficient VZV strains. nih.gov

Antimalarial Activity

The urgent need for novel antimalarial agents to combat the spread of drug-resistant Plasmodium falciparum has driven research into diverse chemical scaffolds, including pyrimidine derivatives. Fused pyrimidine systems, such as furo[2,3-d]pyrimidines, have been identified as a class of compounds with potential antimalarial properties.

Research into 5-arylfuro[2,3-d]pyrimidine derivatives has been conducted to evaluate their potential as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in parasite metabolism. In a study evaluating approximately fifty such compounds, most derivatives exhibited weak enzyme inhibition. However, in vitro testing against P. falciparum revealed that a small number of these compounds demonstrated modest activity. researchgate.net Specifically, three compounds, 8c , 9b , and 15 , showed slight inhibitory effects on the parasite's growth. researchgate.net A common structural feature among these modestly active compounds was the presence of a methoxy-substituted phenyl group. researchgate.net

While the furo[2,3-d]pyrimidine core itself is being explored, related pyrimidine-based structures have shown more potent antimalarial effects. For instance, a series of pyrimidine-tethered spirochromane-based sulfonamide derivatives displayed strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. malariaworld.org Two compounds in this series, SZ9 and SZ14 , exhibited potent activity with IC50 values in the low micromolar range. malariaworld.org This success in related pyrimidine scaffolds provides a rationale for the continued investigation and optimization of furo[2,3-d]pyrimidine derivatives to enhance their antiplasmodial efficacy.

**Table 1: In Vitro Antimalarial Activity of Selected Furo[2,3-d]pyrimidine Derivatives against *P. falciparum***

Compound Phenyl Substituent Activity Level
8c Methoxy-substituted Slight
9b Methoxy-substituted Slight
15 Methoxy-substituted Slight

Antifolate Activity

One of the most well-characterized biological activities of furo[2,3-d]pyrimidine derivatives is their function as antifolates. Antifolates interfere with the synthesis of folic acid, an essential nutrient that parasites and rapidly dividing cells require for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. The primary target of many antifolate drugs is the enzyme dihydrofolate reductase (DHFR).

Furo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as both "classical" and "nonclassical" antifolates. Classical antifolates are structurally similar to folic acid, while nonclassical antifolates lack the p-aminobenzoyl-L-glutamate side chain and can enter cells through passive diffusion.

Studies have shown that classical furo[2,3-d]pyrimidine analogues can be potent inhibitors of DHFR from various sources. These compounds have demonstrated moderate to good inhibitory activity, with IC50 values ranging from the micromolar (10⁻⁶ M) to the nanomolar (10⁻⁸ M) level against DHFR from rat liver, human, Pneumocystis carinii, and Toxoplasma gondii. In contrast, the nonclassical analogues synthesized in the same study were largely inactive. This highlights the importance of the structural features that mimic the natural substrate for effective enzyme inhibition.

The antifolate activity of these compounds is a cornerstone of their therapeutic potential, as DHFR is a validated target for antimicrobial and antineoplastic agents. By inhibiting this crucial enzyme, furo[2,3-d]pyrimidine derivatives disrupt the folate metabolic pathway, leading to a depletion of tetrahydrofolate. This, in turn, halts the synthesis of thymidylate, purines, and certain amino acids, ultimately inhibiting DNA replication and cell division.

Investigation of Molecular Mechanisms of Action

The biological effects of this compound derivatives stem from their interaction with key cellular processes, most notably DNA replication and repair.

Interference with DNA Replication

The primary mechanism by which these compounds interfere with DNA replication is through their antifolate activity. As potent inhibitors of dihydrofolate reductase (DHFR), they disrupt the synthesis of nucleotide precursors essential for DNA synthesis. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate. By blocking this step, furo[2,3-d]pyrimidine derivatives cause a depletion of the building blocks required for DNA replication, leading to cell cycle arrest and inhibition of proliferation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and pathogens, which have a high demand for DNA synthesis.

Interference with DNA Repair

Beyond the indirect effects on DNA synthesis, there is evidence to suggest that related pyrimidine scaffolds can more directly interfere with DNA repair mechanisms. Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme involved in the repair of single-strand DNA breaks. Inhibiting PARP-1 in cells with existing DNA repair defects can lead to the accumulation of cytotoxic double-strand breaks and subsequent cell death.

A study on a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, a closely related chemical scaffold, identified them as potential inhibitors of PARP-1. rsc.org Several compounds from this series emerged as highly potent PARP-1 inhibitors, with IC50 values in the low nanomolar range, comparable to the clinical PARP inhibitor Olaparib. rsc.org This finding suggests that the broader class of fused pyrimidinediones, including the furo[2,3-d]pyrimidine core, may possess the ability to interfere with DNA repair pathways. Such a mechanism would compromise the cancer cell's ability to repair DNA damage, leading to genomic instability and cell death. rsc.org

Furthermore, other classes of heterocyclic compounds are known to exert their cytotoxic effects by directly interacting with DNA. Mechanisms such as DNA intercalation, where a molecule inserts itself between the base pairs of DNA, can disrupt DNA replication and transcription. researchgate.netnih.gov Some compounds can also act as topoisomerase inhibitors, poisoning the enzymes responsible for managing DNA topology during replication, which leads to catastrophic DNA strand breaks. nih.govbiomedpharmajournal.org While these specific mechanisms have not been extensively documented for this compound derivatives themselves, the investigation of these pathways in structurally related compounds provides a strong rationale for exploring similar modes of action for this scaffold.

Computational Chemistry and Structure Activity Relationship Sar Methodologies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a derivative of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione, might interact with a biological target.

Prediction of Protein-Ligand Interactions

Molecular docking simulations have been instrumental in elucidating the binding modes of furo[2,3-d]pyrimidine (B11772683) derivatives with various protein targets. For instance, studies on novel derivatives as potential PI3K/AKT dual inhibitors revealed that these compounds can form key interactions within the binding sites of these enzymes. nih.gov Specifically, molecular dynamics and docking studies have shown that certain derivatives can establish an improved binding pattern with crucial amino acids in the PI3K and AKT-1 binding sites. nih.gov The fused ring system of furo[2,3-d]pyrimidine is recognized for its ability to optimize these interactions, which can enhance the pharmacological and pharmacokinetic profiles of drug candidates. nih.gov

The versatility of the furo[2,3-d]pyrimidine scaffold allows for the introduction of various substituents, which can significantly influence protein-ligand interactions. For example, the incorporation of a 1,3,4-thiadiazole (B1197879) moiety has been explored to enhance anticancer activity. nih.gov Similarly, the attachment of different aryl groups can lead to varied binding orientations and affinities. The ability to predict these interactions through molecular docking is a powerful tool for designing compounds with desired biological activities, such as those targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR). niscpr.res.in

DerivativeTarget ProteinKey InteractionsReference
Furo[2,3-d]pyrimidine-based chalconesNot SpecifiedNot Specified nih.gov
1,3,4-Thiadiazole-furopyrimidine hybridsPI3K/AKTImproved binding with key amino acids nih.gov
Furo[2,3-d]pyrimidine derivativesVEGFR-2/EGFRNot Specified niscpr.res.in

Binding Affinity Calculations

Beyond predicting the binding pose, molecular docking can also be used to estimate the binding affinity between a ligand and its target protein. This is often expressed as a docking score or a calculated binding energy. A lower binding energy generally indicates a more stable protein-ligand complex. For derivatives of furo[2,3-d]pyrimidine, these calculations are vital for prioritizing compounds for synthesis and biological evaluation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This approach is predicated on the principle that the structural properties of a molecule dictate its activity. nih.gov For furo[2,3-d]pyrimidine derivatives, QSAR models can be developed to predict their anticancer activity based on various molecular descriptors.

In a study involving pyrimidine-based derivatives, including the furo[2,3-d]pyrimidine series, as VEGFR-2 inhibitors, QSAR models were constructed using multiple linear regression (MLR) and artificial neural network (ANN) methods. nih.gov These models correlate the pharmacological activity with descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. By analyzing the QSAR equations, researchers can identify the key structural features that are either beneficial or detrimental to the desired biological activity. This information is invaluable for the rational design of new, more potent inhibitors. nih.gov

Quantum Chemical Studies

Quantum chemical studies provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions. These methods can be applied to the this compound scaffold to investigate its electronic structure and frontier molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability.

For this compound and its derivatives, FMO analysis can help in understanding their reaction mechanisms and predicting their reactivity. wikipedia.orgyoutube.com By calculating the energies and visualizing the distribution of the HOMO and LUMO, researchers can gain insights into which parts of the molecule are most likely to be involved in chemical reactions and biological interactions. This information is crucial for designing molecules with specific reactivity profiles.

Electronic Structure Investigations

Investigations into the electronic structure of this compound provide a comprehensive picture of the electron distribution within the molecule. This includes identifying regions of high and low electron density, which can influence how the molecule interacts with its biological target. Quantum chemical calculations can determine various electronic properties such as charge distribution, dipole moment, and polarizability. These properties are critical for understanding the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern protein-ligand binding.

Patent Landscape and Future Research Directions for Furo 2,3 D Pyrimidine 2,4 1h,3h Dione

Patent Literature Overview Related to Furo[2,3-d]pyrimidine (B11772683) Synthesis and Applications

The patent landscape for furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and its analogues reflects its therapeutic potential. A notable example is the patent application for thieno- and furo[2,3-d]pyrimidine-2,4[1H,3H]-dione derivatives as transient receptor potential cation channel subfamily C member 5 (TRPC5) modulators. google.com This highlights the interest in these compounds for the treatment of neuropsychiatric disorders. google.com The patented compounds are designed to modulate ion flux across cellular membranes, a critical process in cellular function and communication. google.com Misregulation of this process is implicated in a range of diseases, indicating a broad therapeutic scope for these derivatives. google.com

The intellectual property surrounding this scaffold is not limited to a single target. The diverse biological activities reported in scientific literature, such as kinase inhibition and anticancer effects, suggest that a wider range of patents and applications are likely to exist, covering various substitution patterns on the core furo[2,3-d]pyrimidine structure to achieve selectivity for different biological targets. researchgate.net

Emerging Synthetic Strategies and Methodological Innovations

One such innovative approach involves the uncatalyzed, three-component condensation of cyclic 1,3-diketones, aromatic aldehydes, and aryl isocyanides in water, a green solvent. researchgate.net This method offers a straightforward and eco-friendly route to novel this compound derivatives. researchgate.net Another green and efficient one-pot, three-component synthesis utilizes an ultra-low loading of ZrOCl2•8H2O as a catalyst in water for the regioselective synthesis of 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov

Classical methods are also being refined. For instance, a one-pot cascade heterocyclization of γ-ketomalononitriles mediated by triphosgene (B27547) and triphenylphosphine (B44618) oxide has been developed for the synthesis of furo[2,3-d]pyrimidines. acs.org Furthermore, a palladium/copper-cocatalyzed method based on Sonogashira cross-coupling followed by intramolecular 5-endo-dig ring closure has been employed to generate novel 6-alkylfuro[2,3-d]pyrimidine-2-one-1,2,3-triazole hybrids. researchgate.net

These emerging strategies offer greater flexibility in accessing a diverse range of substituted furo[2,3-d]pyrimidine analogues, which is crucial for exploring their structure-activity relationships and developing targeted therapeutics.

Advanced Chemical Space Exploration for Furo[2,3-d]pyrimidine Analogues

The exploration of the chemical space around the this compound core is a vibrant area of research, with a focus on creating analogues with enhanced potency and selectivity for various biological targets. This involves the strategic introduction of different substituents and the hybridization of the furo[2,3-d]pyrimidine scaffold with other pharmacologically active moieties.

A significant area of exploration is the synthesis of hybrid molecules. For example, novel furo[2,3-d]pyrimidine-based chalcones have been synthesized and evaluated for their anticancer activities. nih.gov Similarly, the fusion of the furo[2,3-d]pyrimidine-2-one core with 1,3,4-oxadiazole (B1194373) has led to the discovery of hybrid derivatives with dual antiviral and anticancer properties. researchgate.net Another approach involves the creation of pyrimidine-2,4-dione-1,2,3-triazole and furo[2,3-d]pyrimidine-2-one-1,2,3-triazole hybrids, which have shown promise as anticancer agents. researchgate.net

The following table summarizes some of the explored analogues and their targeted activities:

Analogue ClassRationale for SynthesisKey Findings
Furo[2,3-d]pyrimidine-based chalconesCombine the anticancer properties of chalcones with the furo[2,3-d]pyrimidine scaffold.Halogen-bearing chalcones demonstrated potent anti-proliferative activity against various cancer cell lines. nih.gov
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybridsCreate dual-action agents by integrating two pharmacologically active heterocycles.Exhibited broad-spectrum antiviral activity and anticancer properties through apoptosis induction. researchgate.net
Furo[2,3-d]pyrimidine-2-one-1,2,3-triazole hybridsExplore the synergistic effects of combining the furo[2,3-d]pyrimidine core with a triazole ring.Showed significant cytostatic activities against hepatocellular and cervical carcinoma cells. researchgate.net

This continuous expansion of the chemical space is crucial for identifying lead compounds with improved pharmacological profiles and for understanding the structural requirements for activity at different biological targets.

Unraveling Novel Biological Targets and Therapeutic Applications (Research-focused)

Research into this compound and its derivatives is uncovering a growing number of novel biological targets, expanding their potential therapeutic applications beyond their initial discovery as kinase inhibitors.

Kinase Inhibition: A primary focus of research has been on the inhibition of various protein kinases involved in cancer progression. researchgate.net Derivatives of furo[2,3-d]pyrimidine have been identified as potent inhibitors of:

PI3K/AKT: Dual inhibitors of the PI3K/AKT pathway have been designed and synthesized, showing potent anticancer activity, particularly against breast cancer. nih.govrsc.org

VEGFR-2: Novel furan (B31954) and furo[2,3-d]pyrimidine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key player in angiogenesis. nih.gov

PARP-1: Pyrano[2,3-d]pyrimidine-2,4-dione derivatives, structurally related to the furo-congeners, have emerged as potent inhibitors of Poly(ADP-ribose) polymerase-1, a crucial enzyme in DNA repair. semanticscholar.orgrsc.org

Other Novel Targets: Beyond kinase inhibition, research is pointing towards other promising targets:

D-dopachrome tautomerase (D-DT/MIF-2): A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, a close structural analogue of the furo-scaffold, was found to inhibit D-DT, an enzyme implicated in cancer, and suppress the proliferation of non-small cell lung cancer cells. nih.gov

TRPC5 Modulators: As mentioned in the patent literature, furo[2,3-d]pyrimidine-2,4[1H,3H]-dione derivatives are being investigated as modulators of the TRPC5 ion channel for the potential treatment of neuropsychiatric disorders. google.com

Antifolates: Both classical and nonclassical furo[2,3-d]pyrimidines have been synthesized and evaluated as novel antifolates, targeting enzymes like thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis. acs.org

SARS-CoV-2 Proteases: In silico studies have suggested that certain furo[2,3-d]pyrimidines could act as multi-targeting inhibitors of both the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2. nih.gov

The following table details some of the novel biological targets and the corresponding therapeutic potential of furo[2,3-d]pyrimidine derivatives:

Biological TargetTherapeutic PotentialKey Research Findings
PI3K/AKTCancer (especially breast cancer)Designed compounds show potent antiproliferative and apoptotic activities. nih.govrsc.org
VEGFR-2Cancer (anti-angiogenesis)Derivatives exhibit good to moderate nanomolar inhibition of VEGFR-2. nih.gov
PARP-1Cancer (in combination with DNA damaging agents)Analogues show high potency against PARP-1 and cytotoxicity against cancer cell lines. semanticscholar.orgrsc.org
D-dopachrome tautomerase (D-DT)Cancer (non-small cell lung cancer)A thieno-analogue inhibits D-DT and suppresses cancer cell proliferation. nih.gov
TRPC5Neuropsychiatric disordersPatented derivatives are being explored as modulators of this ion channel. google.com
Thymidylate Synthase and Dihydrofolate ReductaseCancer, Infectious DiseasesFuro[2,3-d]pyrimidine-based antifolates show potent dual inhibitory activity. acs.org
SARS-CoV-2 MPro and PLProCOVID-19In silico studies suggest potential as multi-targeting viral protease inhibitors. nih.gov

The continued investigation into these and other potential biological targets will undoubtedly pave the way for the development of novel therapeutics based on the versatile this compound scaffold.

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